Diethyl (2-oxobutyl)phosphonate

Catalog No.
S800080
CAS No.
1067-73-8
M.F
C8H17O4P
M. Wt
208.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl (2-oxobutyl)phosphonate

CAS Number

1067-73-8

Product Name

Diethyl (2-oxobutyl)phosphonate

IUPAC Name

1-diethoxyphosphorylbutan-2-one

Molecular Formula

C8H17O4P

Molecular Weight

208.19 g/mol

InChI

InChI=1S/C8H17O4P/c1-4-8(9)7-13(10,11-5-2)12-6-3/h4-7H2,1-3H3

InChI Key

GQBVFZDYDHGZPY-UHFFFAOYSA-N

SMILES

CCC(=O)CP(=O)(OCC)OCC

Canonical SMILES

CCC(=O)CP(=O)(OCC)OCC

Diethyl (2-oxobutyl)phosphonate (CAS 1067-73-8) is a key Horner-Wadsworth-Emmons (HWE) reagent used for the stereoselective synthesis of (E)-α,β-unsaturated ketones. As a phosphonate ester, it serves as a stable, easily handled precursor to a phosphonate carbanion which reacts with aldehydes and ketones. Its primary procurement value lies in producing enone structures, which are critical intermediates in the synthesis of pharmaceuticals, natural products, and other fine chemicals, with a distinct processability advantage over alternative olefination methods.

Substituting Diethyl (2-oxobutyl)phosphonate with an alternative, such as a corresponding Wittig reagent (e.g., a triphenylphosphonium ylide), is a significant process modification, not a simple drop-in replacement. The primary differentiator is the reaction byproduct: HWE reactions generate water-soluble diethyl phosphate salts, which are easily removed during aqueous workup. In contrast, Wittig reactions produce triphenylphosphine oxide, an organic-soluble byproduct that is often difficult and costly to separate from the desired product, complicating purification, reducing yields, and posing challenges for process scale-up. Furthermore, structural analogs like other dialkyl phosphonates can exhibit different reactivity profiles and steric hindrance, impacting yields and stereoselectivity, making this specific ester a non-interchangeable choice for established protocols.

Process Simplification: Aqueous Workup Enabled by Water-Soluble Byproducts

The Horner-Wadsworth-Emmons reaction using Diethyl (2-oxobutyl)phosphonate generates a diethyl phosphate byproduct. This byproduct is highly water-soluble and is readily removed from the organic product phase by simple aqueous extraction. This contrasts sharply with the standard Wittig reaction, which produces triphenylphosphine oxide (TPPO), a non-polar, organic-soluble byproduct that frequently complicates chromatographic purification and can significantly lower isolated yields.

Evidence DimensionByproduct Solubility & Ease of Removal
Target Compound DataWater-soluble diethyl phosphate byproduct
Comparator Or BaselineWittig Reagent: Organic-soluble triphenylphosphine oxide (TPPO) byproduct
Quantified DifferenceQualitative but high-impact: Enables simple aqueous extraction vs. often requiring column chromatography for byproduct removal.
ConditionsStandard HWE vs. Wittig olefination reaction workup.

This directly translates to reduced purification time, lower solvent consumption, and improved process economics, especially in large-scale synthesis.

High Stereoselectivity: Delivers ≥95% (E)-Isomer in Natural Product Synthesis

In the synthesis of phytoprostanes, the Horner-Wadsworth-Emmons reaction of an aldehyde intermediate with Diethyl (2-oxobutyl)phosphonate afforded the target (E)-enone in excellent yield with high diastereoselectivity. The (E)-isomer was formed with ≥95% selectivity as determined by NMR analysis, demonstrating the reagent's reliability for controlling alkene geometry.

Evidence DimensionProduct (E/Z) Stereoselectivity
Target Compound Data≥95% E-diastereoselectivity
Comparator Or BaselineAn alternative Heck reaction route was explored to achieve the same selectivity, indicating the HWE reaction was a primary, effective method.
Quantified DifferenceAchieved the desired high level of stereocontrol required for the multi-step synthesis.
ConditionsReaction with aldehyde 24 using NaH as a base in anhydrous THF.

For complex syntheses where specific isomerism is critical for biological activity or subsequent reactions, this reagent provides a predictable and high-selectivity route to the desired (E)-alkene.

Precursor Suitability: Effective in Multicomponent Reactions for Heterocycle Synthesis

Diethyl (2-oxobutyl)phosphonate serves as an effective C4 building block in one-pot, three-component reactions for synthesizing functionalized pyridines. In a reaction with Mannich bases and ammonium acetate, using montmorillonite K-10 as a catalyst, it successfully produced pyridine-3-phosphonates in reasonable yields. This demonstrates its compatibility and reactivity within complex, one-pot reaction cascades, a key attribute for library synthesis and process efficiency.

Evidence DimensionReaction Compatibility
Target Compound DataSuccessfully acts as a precursor in a three-component reaction to form pyridine-3-phosphonates.
Comparator Or BaselineCompared to simple 1,3-diketones or β-oxo esters used in similar pyridine syntheses.
Quantified DifferenceEnables direct installation of a phosphonate moiety onto the pyridine ring, a structure of interest in medicinal chemistry.
ConditionsThree-component oxidative coupling with Mannich bases and ammonium acetate, catalyzed by K-10 clay.

This suitability as a precursor in multicomponent reactions allows for the rapid and efficient construction of complex, medicinally relevant heterocyclic scaffolds, making it a valuable procurement choice for discovery chemistry.

Process-Scale Synthesis of (E)-Enone Pharmaceutical Intermediates

Where the final API requires a specific (E)-alkene geometry and manufacturing efficiency is paramount, this reagent is a strong choice. Its use in HWE reactions avoids the formation of triphenylphosphine oxide, simplifying purification, reducing the need for extensive chromatography, and improving the overall process mass intensity compared to Wittig-based routes.

Multi-Step Synthesis of Natural Products and Bioactive Lipids

In the total synthesis of complex molecules like phytoprostanes, where precise stereochemical control is non-negotiable, this reagent provides a reliable method for installing the (E)-alken-3-one side chain with high diastereoselectivity (≥95%). This predictability is crucial for avoiding isomeric impurities in long synthetic sequences.

Library Synthesis of Phosphonate-Containing Heterocycles

For medicinal chemistry programs targeting kinases or other phosphate-binding enzymes, this compound serves as a versatile building block. Its demonstrated utility in one-pot, three-component reactions allows for the efficient creation of libraries of novel pyridine-3-phosphonates for structure-activity relationship (SAR) studies.

XLogP3

0.4

Wikipedia

Diethyl (2-oxobutyl)phosphonate

Dates

Last modified: 08-15-2023

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